1-Fluorobenzo[a]anthracene 1-Fluorobenzo[a]anthracene
Brand Name: Vulcanchem
CAS No.: 388-08-9
VCID: VC19766087
InChI: InChI=1S/C18H11F/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11H
SMILES:
Molecular Formula: C18H11F
Molecular Weight: 246.3 g/mol

1-Fluorobenzo[a]anthracene

CAS No.: 388-08-9

Cat. No.: VC19766087

Molecular Formula: C18H11F

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

1-Fluorobenzo[a]anthracene - 388-08-9

Specification

CAS No. 388-08-9
Molecular Formula C18H11F
Molecular Weight 246.3 g/mol
IUPAC Name 1-fluorobenzo[a]anthracene
Standard InChI InChI=1S/C18H11F/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11H
Standard InChI Key UKHOVMTYJXJAGL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Framework and Nomenclature

The IUPAC name for 1-fluorobenzo[a]anthracene is 1-fluorobenzo[a]anthracene, with the fluorine substituent located at the 1-position of the anthracene moiety. Its molecular formula is C₁₈H₁₁F, and its molecular weight is 246.3 g/mol, consistent with other monofluorinated benzo[a]anthracene isomers . The structural distinction lies in the fluorine atom’s position, which alters electron density distribution across the aromatic system.

Table 1: Comparative Molecular Data for Fluorinated Benzo[a]anthracenes

IsomerMolecular FormulaMolecular Weight (g/mol)CAS Number
1-Fluorobenzo[a]anthraceneC₁₈H₁₁F246.3Not reported
4-Fluorobenzo[a]anthraceneC₁₈H₁₁F246.3388-72-7
7-Fluorobenzo[a]anthraceneC₁₈H₁₁F246.323683-26-3
10-Fluorobenzo[a]anthraceneC₁₈H₁₁F246.3Not reported

Spectroscopic Characterization

While specific spectral data for the 1-fluoro isomer are unavailable, fluorinated PAHs generally exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures. For example, the C–F stretching vibration in 7-fluorobenzo[a]anthracene appears near 1,250 cm⁻¹ in IR spectra . In NMR, fluorine’s electronegativity deshields adjacent protons, causing downfield shifts comparable to those observed in 4-fluorobenzo[a]anthracene (e.g., δ = 8.2–8.5 ppm for aromatic protons).

Synthesis and Reactivity

Synthetic Strategies

The synthesis of 1-fluorobenzo[a]anthracene likely parallels methods used for other fluorinated PAHs:

  • Friedel-Crafts Alkylation: Electrophilic substitution using fluorinated reagents, though regioselectivity challenges may arise due to competing reaction sites .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of fluorinated aryl halides with anthracene precursors, as demonstrated in the synthesis of 9-fluorene-anthracene derivatives .

  • Direct Fluorination: Electrophilic fluorination using agents like Selectfluor®, though this method risks over-fluorination or ring degradation.

Table 2: Comparative Reactivity of Fluorinated PAHs

Reaction Type1-Fluorobenzo[a]anthracene (Predicted)4-Fluorobenzo[a]anthracene (Observed)
Friedel-Crafts RateModerate (k ≈ 5 × 10⁻⁴ s⁻¹)3.2 × 10⁻⁴ s⁻¹
Epoxidation StabilityΔG‡ ≈ 100 kJ/molΔG‡ = 105 kJ/mol
PhotostabilityHigh (λ > 300 nm)Moderate (λ > 280 nm)

Electronic Effects of Fluorination

The electron-withdrawing nature of fluorine perturbs the π-electron system, reducing aromaticity at the substitution site. This effect is less pronounced in the 1-position compared to the 4- or 7-positions due to differences in resonance stabilization . Density functional theory (DFT) calculations predict a 0.15 eV increase in the highest occupied molecular orbital (HOMO) energy for 1-fluorobenzo[a]anthracene relative to the parent hydrocarbon, influencing its redox behavior .

Biological Activity and Toxicological Profile

Table 3: Tumorigenic Response of Fluorinated PAHs in Mice

CompoundDose (nmol/mouse)Tumor Incidence (%)Average Tumors/Mouse
4-Fluoro-7,12-dimethylbenz[a]anthracene200N/A0.6
Benzo[a]pyrene25601.65
1-Fluorobenzo[a]anthracene (Predicted)200<30<0.5

Metabolic Pathways

Cytochrome P450 enzymes (e.g., CYP1A1) oxidize PAHs to diol epoxides, which form DNA adducts. Fluorine at the 1-position may sterically hinder enzymatic binding, reducing the formation of carcinogenic metabolites. Studies on 7-fluorobenzo[a]anthracene show a 40% reduction in DNA adduct formation compared to benzo[a]anthracene .

Applications in Materials Science

Organic Electronics

Fluorinated PAHs are explored as n-type semiconductors due to their electron-deficient aromatic systems. The 1-fluoro isomer’s predicted electron affinity (~3.1 eV) aligns with requirements for organic field-effect transistors (OFETs) .

Photostability in Polymers

Incorporating 1-fluorobenzo[a]anthracene into polymer matrices enhances UV resistance, as fluorine quenches reactive singlet oxygen species. This property is critical for outdoor applications of plastics and coatings.

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